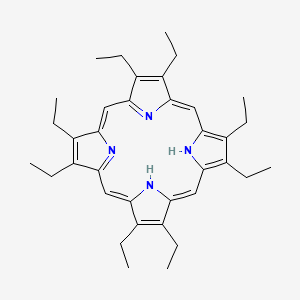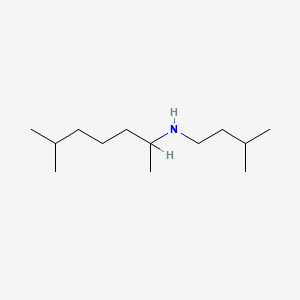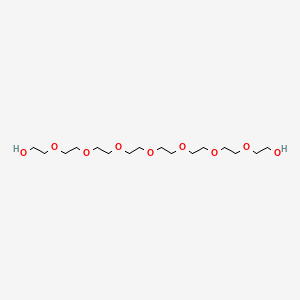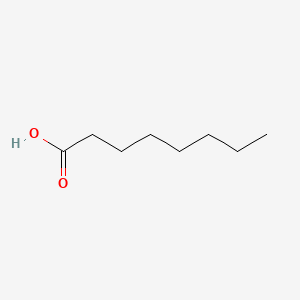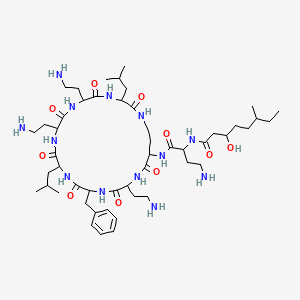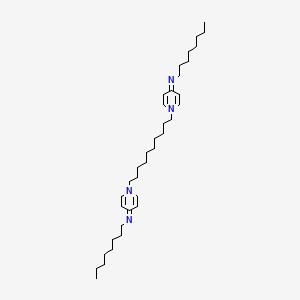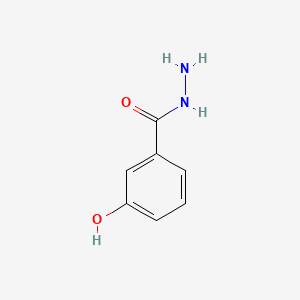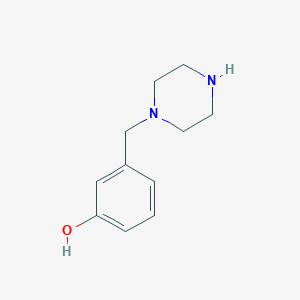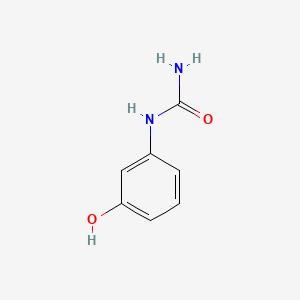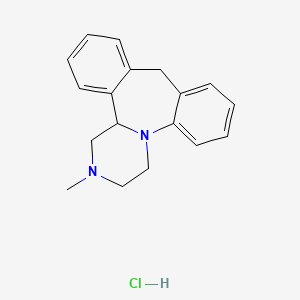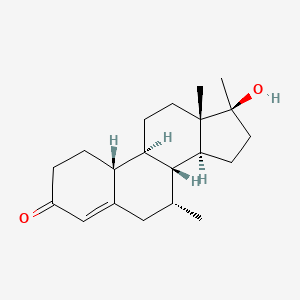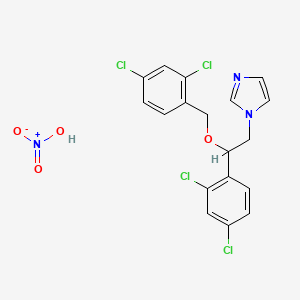![molecular formula C9H5N3O2 B1677183 1H-[1,2,4]Oxadiazolo[4,3-a]chinoxalin-1-on CAS No. 41443-28-1](/img/structure/B1677183.png)
1H-[1,2,4]Oxadiazolo[4,3-a]chinoxalin-1-on
Übersicht
Beschreibung
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its role as a selective inhibitor of nitric oxide-sensitive guanylyl cyclase. It has the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol . This compound is often used in scientific research to study the role of the cyclic guanosine monophosphate (cGMP) pathway in nitric oxide (NO) signal transduction .
Wissenschaftliche Forschungsanwendungen
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, also known as ODQ, is the nitric oxide-sensitive guanylyl cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .
Mode of Action
ODQ non-competitively inhibits the action of sGC . It achieves this by causing an irreversible oxidation of the prosthetic heme group of the enzyme . This oxidation reduces the enzyme’s sensitivity to nitric oxide (NO), thereby inhibiting its activity .
Biochemical Pathways
The inhibition of sGC by ODQ impacts the cyclic guanosine monophosphate (cGMP) pathway . Under normal conditions, NO binds to sGC and activates it. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This cGMP acts as a second messenger in various biological functions. When odq inhibits sgc, the production of cgmp is reduced, which disrupts no-mediated signal transduction .
Pharmacokinetics
It’s solubility in ethanol and dmso suggests that it could be well-absorbed and distributed in the body when administered through appropriate routes.
Result of Action
The inhibition of sGC by ODQ and the subsequent disruption of the cGMP pathway can have various molecular and cellular effects, depending on the specific biological context. For example, it can modulate vasorelaxant responses to NO-donor drugs . The exact effects would depend on the specific physiological or pathological context in which ODQ is used.
Action Environment
The action, efficacy, and stability of ODQ can be influenced by various environmental factorsThe storage temperature for ODQ is recommended to be between 2-8°C , suggesting that it may be sensitive to temperature variations.
Biochemische Analyse
Biochemical Properties
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one plays a crucial role in biochemical reactions by inhibiting the activity of nitric oxide-sensitive guanylyl cyclase. This enzyme is responsible for converting GTP to cyclic GMP, a secondary messenger involved in various cellular processes. The compound interacts with the heme group of the enzyme, leading to its oxidation and subsequent inhibition. This interaction is non-competitive and results in an irreversible inhibition of the enzyme .
Cellular Effects
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has significant effects on various types of cells and cellular processes. By inhibiting nitric oxide-sensitive guanylyl cyclase, the compound reduces the levels of cyclic GMP within cells. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect vascular smooth muscle cells by increasing contractile tone and inhibiting relaxation responses to nitric oxide .
Molecular Mechanism
The molecular mechanism of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one involves its binding to the heme group of nitric oxide-sensitive guanylyl cyclase. This binding leads to the oxidation of the heme group, rendering the enzyme inactive. The inhibition is time-dependent and irreversible, as the enzyme does not recover its activity upon dilution. The compound induces a shift in the absorbance spectrum of the heme group, indicating its oxidation from the ferrous to the ferric state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one are time-dependent. The inhibition of nitric oxide-sensitive guanylyl cyclase by the compound is virtually complete within 10 minutes of exposure. The compound is stable under laboratory conditions, with no significant degradation observed over time. Long-term effects on cellular function include sustained inhibition of cyclic GMP production and altered cellular responses to nitric oxide .
Dosage Effects in Animal Models
In animal models, the effects of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one vary with dosage. At low concentrations, the compound effectively inhibits nitric oxide-sensitive guanylyl cyclase without causing significant adverse effects. At higher doses, the compound can inhibit other heme-containing enzymes, leading to potential toxic effects. The threshold for these adverse effects is typically observed at concentrations above 3 μM .
Vorbereitungsmethoden
The synthesis of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-nitroaniline with cyanogen bromide, followed by cyclization with hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in affinity selection-mass spectrometry (AS-MS) compound binding assays.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly involving the nitrogen atoms in its structure.
Common reagents used in these reactions include hydrazine hydrate for cyclization and cyanogen bromide for initial precursor formation . Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is unique in its selective inhibition of nitric oxide-sensitive guanylyl cyclase. Similar compounds include:
1H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Another compound with inhibitory properties, but with a different target and mechanism.
Various oxadiazoloquinoxalines: These compounds share structural similarities but may differ in their specific biological targets and applications.
The uniqueness of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one lies in its high selectivity and potency as an inhibitor of nitric oxide-sensitive guanylyl cyclase, making it an invaluable tool in scientific research .
Eigenschaften
IUPAC Name |
[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHWZHOZLVYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NOC(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036796 | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41443-28-1 | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41443-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57V2NMV38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)?
A: 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC). []
Q2: How does ODQ interact with sGC?
A: ODQ binds to the heme group of sGC, oxidizing the ferrous form of the enzyme to the ferric species. This oxidation significantly reduces the enzyme's sensitivity to NO. []
Q3: What are the downstream effects of ODQ-mediated sGC inhibition?
A: ODQ inhibits the NO-dependent accumulation of cyclic guanosine monophosphate (cGMP) in target cells. [] This inhibition disrupts downstream signaling pathways that rely on cGMP, ultimately affecting physiological processes such as vasodilation, neurotransmission, and smooth muscle relaxation. [, , , , , ]
Q4: Is ODQ's inhibitory effect on sGC reversible?
A: ODQ-induced inactivation of sGC appears to be irreversible in vitro. Extensive dilution does not restore the enzyme's activity, suggesting a strong and potentially covalent interaction. []
Q5: Does ODQ affect NO synthesis?
A: No, ODQ does not interfere with nitric oxide synthase (NOS) activity and does not chemically inactivate NO. It specifically targets the NO receptor, sGC. []
Q6: Can ODQ affect cGMP levels in response to NO donors?
A: Yes, ODQ effectively inhibits cGMP generation induced by NO-donating compounds by targeting sGC. []
Q7: What is the molecular formula and weight of ODQ?
A7: The molecular formula of ODQ is C10H5N3O2, and its molecular weight is 203.17 g/mol.
Q8: Is there any spectroscopic data available for ODQ?
A: Light absorbance spectroscopy reveals that ODQ induces a shift in the Soret band of the sGC heme group from 431 nm to 393 nm, indicating oxidation of the ferrous form to the ferric species. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ODQ?
A9: The provided abstracts do not offer detailed information on the ADME profile of ODQ. Further research is needed to fully elucidate its pharmacokinetic properties.
Q10: What is the in vivo activity and efficacy of ODQ?
A: Studies in various animal models demonstrate ODQ's ability to modulate physiological processes by inhibiting the NO-cGMP pathway. These include effects on cardiovascular function, [, , , , ] neuroprotection, [] and pain modulation. [, ]
Q11: What in vitro assays have been used to study the efficacy of ODQ?
A: Researchers have employed isolated tissue preparations like rat aorta rings, [, , ] mesenteric arteries, [, ] and corpus cavernosum [, ] to study ODQ's effect on vascular reactivity and smooth muscle tone. Additionally, cell-based assays using cultured cell lines like A10 vascular smooth muscle cells [, ] and SH-SY5Y neuroblastoma cells [] have been used to investigate ODQ's impact on cellular signaling pathways and mechanisms of cell death.
Q12: What animal models have been used to study the efficacy of ODQ?
A: ODQ's effects have been investigated in various animal models, including rat models of endotoxemia, [] restraint stress, [] neuropathic pain, [] myocardial ischemia-reperfusion injury, [] and adjuvant-induced arthritis. [] Studies in sheep have explored the effects of ODQ on fetal pulmonary vasodilation. []
Q13: What is the toxicity profile of ODQ?
A13: The provided abstracts do not provide detailed information regarding the toxicological profile of ODQ. Further studies are needed to assess its safety for potential clinical applications.
Q14: What analytical methods are used to characterize and quantify ODQ?
A14: While not explicitly detailed, the research likely employed techniques such as high-performance liquid chromatography (HPLC) or related methods for ODQ characterization and quantification.
Q15: How is ODQ monitored in biological samples?
A15: The studies likely utilized techniques like mass spectrometry or immunoassays to monitor ODQ concentrations in biological samples, although specific methods are not described in the abstracts.
Q16: Are there alternative inhibitors of sGC?
A16: Yes, besides ODQ, other sGC inhibitors exist, including:
Q17: What are the advantages and disadvantages of ODQ compared to other sGC inhibitors?
A17:
- High potency: ODQ is a highly potent inhibitor of sGC, effective at nanomolar concentrations. []
- High selectivity: It demonstrates remarkable selectivity for sGC over other enzymes like particulate guanylyl cyclase and adenylyl cyclase. []
- Irreversible inhibition: ODQ's action on sGC appears irreversible, which might limit its use in certain experimental settings. []
Q18: When was ODQ first identified as an sGC inhibitor?
A: The seminal paper reporting ODQ as a potent and selective inhibitor of NO-sensitive guanylyl cyclase was published in 1995. [] This discovery marked a significant milestone in NO research, providing a valuable tool to study the physiological and pathological roles of the NO-cGMP signaling pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


